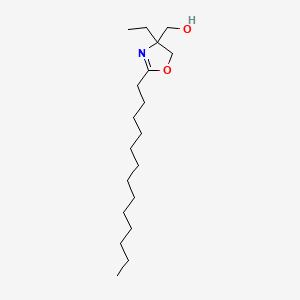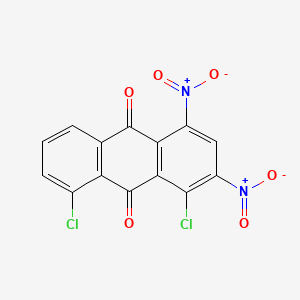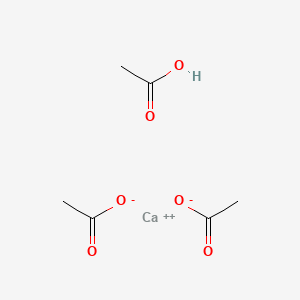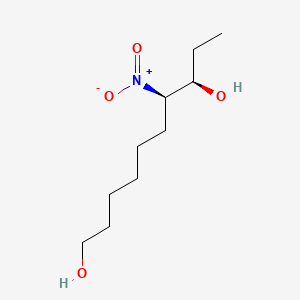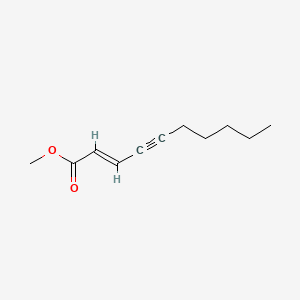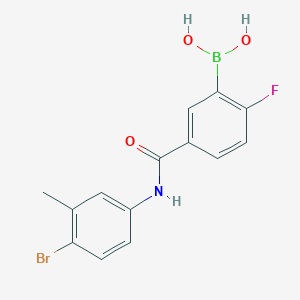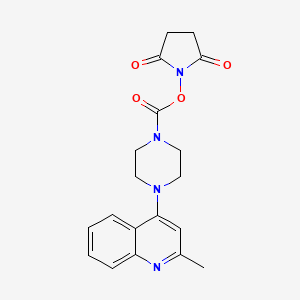
(2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a piperazine ring, and a dioxopyrrolidinyl ester group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.
Esterification: The final step involves the esterification of the piperazine derivative with 2,5-dioxopyrrolidin-1-yl ester under controlled conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile (MeCN).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility makes it valuable in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The dioxopyrrolidinyl ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl) 2-(4-methylpiperazin-1-yl)acetate: Similar structure but with an acetate group instead of a quinoline moiety.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)): Contains a disulfide linkage, making it useful in bioconjugation.
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: Features a fumarate group, used in drug delivery systems.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate stands out due to its unique combination of a quinoline moiety, piperazine ring, and dioxopyrrolidinyl ester group. This combination provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C19H20N4O4 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H20N4O4/c1-13-12-16(14-4-2-3-5-15(14)20-13)21-8-10-22(11-9-21)19(26)27-23-17(24)6-7-18(23)25/h2-5,12H,6-11H2,1H3 |
Clave InChI |
SRKONCAEIALETF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C(=O)ON4C(=O)CCC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)

